Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone is a structurally complex molecule featuring a methanone core linked to two distinct heterocyclic systems:
- Benzo[c][1,2,5]thiadiazol-5-yl: An electron-deficient aromatic system with sulfur and nitrogen atoms, commonly utilized in medicinal chemistry for its ability to engage in π-π stacking and hydrogen bonding .
- 7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl: A seven-membered thiazepane ring substituted with a benzo[d][1,3]dioxole (piperonyl) group.
This compound’s synthesis likely involves multi-step reactions, including cyclization to form the thiazepane ring and coupling of the benzo[c][1,2,5]thiadiazole moiety, as inferred from analogous methodologies in CDK9 inhibitor syntheses .
Properties
IUPAC Name |
[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(2,1,3-benzothiadiazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c23-19(13-1-3-14-15(9-13)21-27-20-14)22-6-5-18(26-8-7-22)12-2-4-16-17(10-12)25-11-24-16/h1-4,9-10,18H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMFWAKNJLWOIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=NSN=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Benzo[c]thiadiazole
The core is typically derived from 4,7-dibromo-5-chlorobenzo[c]thiadiazole (Compound 1 in). Bromination occurs via refluxing benzo[c]thiadiazole in hydrobromic acid with excess bromine (3 equiv.) at 100°C for 12 hours, yielding 80% product.
Key Reaction Conditions
| Reagent | Quantity | Temperature | Time | Yield |
|---|---|---|---|---|
| HBr (45%) | 50 mL | 100°C | 12 h | 80% |
| Bromine | 9.6 g | Reflux | – | – |
Functionalization via Suzuki-Miyaura Coupling
The dibrominated core undergoes cross-coupling with boronic esters. For example, coupling with N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline under Pd(PPh3)4 catalysis in toluene/K2CO3 at 80°C for 60 hours achieves 70% yield. This introduces aryl amine groups critical for subsequent methanone linkage.
1,4-Thiazepane Ring Construction
Cyclization of 1,4-Thiazepan-4-yl Precursors
The seven-membered thiazepane ring is synthesized via cyclocondensation. A representative method from involves reacting 2-aminothiophenol with α,β-unsaturated ketones in ethanol under reflux:
Procedure
- Reactants : 2-aminothiophenol (1 equiv.), methyl vinyl ketone (1.2 equiv.)
- Conditions : EtOH, 80°C, 8 hours
- Yield : 75–89%.
For the target compound, introducing the benzo[d]dioxol-5-yl group at position 7 requires a pre-functionalized diamine. In, 7-(benzo[d]dioxol-5-yl)-1,4-thiazepane is prepared via nucleophilic substitution of a brominated intermediate with sodium azide, followed by Staudinger reduction and cyclization.
Benzo[d]dioxole Incorporation
Suzuki-Miyaura Coupling
The benzodioxole moiety is introduced using Pd-catalyzed cross-coupling. In, (6-bromobenzo[d]dioxol-5-yl)methanol undergoes Appel reaction (CBr4/PPh3) to form a bromide, which is substituted with NaN3 and coupled via click chemistry or Suzuki reactions.
| Step | Reagents | Yield |
|---|---|---|
| Bromination | CBr4, PPh3, DCM | 91% |
| Azide Substitution | NaN3, MeOH | 88% |
| Suzuki Coupling | PdCl2(PPh3)2, K2CO3 | 33–89% |
Final Assembly via Methanone Linkage
Amide Coupling Strategies
The methanone bridge is formed via nucleophilic acyl substitution. In, a pyrimidin-2-yl group is coupled to 1,4-thiazepane using EDC/HOBt in DMF, yielding 65–72%. For the target compound, benzo[c]thiadiazol-5-carboxylic acid is activated as an acyl chloride (SOCl2) and reacted with 7-(benzo[d]dioxol-5-yl)-1,4-thiazepane.
Reaction Parameters
| Acylating Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| SOCl2 | Pyridine | DCM | 0°C → RT | 68% |
¹H NMR (CDCl3): δ 7.73 (s, 2H, thiadiazole), 6.07 (s, 2H, dioxole).
Comparative Analysis of Methodologies
Yield Optimization
Solubility Challenges
Intermediates like 8,8′-(benzo[c]thiadiazole-4,7-diyl)bis(quinolin-4-ol) exhibit poor solubility, necessitating TFA for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to form sulfoxides or sulfones.
Reduction: : Can be reduced to form more stable derivatives under mild conditions.
Substitution: : Substitution reactions can be performed on the benzene rings or heterocyclic components.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amines, alcohols.
Substitution Products: : Halo-derivatives, alkylated products.
Scientific Research Applications
Organic Electronics
Donor-Acceptor Systems
Benzo[c][1,2,5]thiadiazole acts as an effective electron acceptor in donor-acceptor (D–A) systems utilized in organic photovoltaics and organic field-effect transistors (OFETs). The incorporation of this compound into polymeric matrices enhances the charge transport properties and stability of the devices. For example, studies have shown that polymers containing benzo[c][1,2,5]thiadiazole exhibit improved power conversion efficiencies in solar cells due to their favorable energy levels and absorption characteristics .
Table 1: Performance Metrics of D–A Systems with Benzo[c][1,2,5]thiadiazole
| Compound Type | Device Type | Power Conversion Efficiency (%) | Mobility (cm²/V·s) |
|---|---|---|---|
| Polymer | Organic Solar Cell | 8.5 | 0.01 |
| Small Molecule | OFET | 6.2 | 0.15 |
Photonic Applications
Fluorescent Materials
The unique photophysical properties of benzo[c][1,2,5]thiadiazole derivatives make them suitable for use in fluorescent materials for optoelectronic applications. Their ability to emit light at specific wavelengths can be harnessed in organic light-emitting diodes (OLEDs) and sensors. Research indicates that compounds featuring this moiety can achieve high fluorescence quantum yields and thermal stability .
Pharmaceutical Applications
Therapeutic Agents
Recent studies have explored the potential of benzo[c][1,2,5]thiadiazole derivatives as therapeutic agents targeting various diseases. For instance, certain derivatives have been identified as modulators of CCK2 receptors, showing promise in treating conditions associated with these pathways . The structural modifications involving benzo[d][1,3]dioxole and thiazepane enhance their biological activity.
Case Study: CCK2 Modulation
A study demonstrated that specific amidophenyl-sulfanylamino derivatives of benzo[c][1,2,5]thiadiazole exhibited significant CCK2 receptor antagonism in vitro. The results indicated a dose-dependent response with potential implications for treating gastrointestinal disorders .
Material Science
Metal-Organic Frameworks (MOFs)
Benzo[c][1,2,5]thiadiazole serves as a rigid ligand in the synthesis of metal-organic frameworks (MOFs). These frameworks are utilized for gas storage and separation applications due to their high surface area and tunable porosity. The incorporation of this compound has been shown to enhance the stability and functionality of MOFs when interacting with metal ions like Al³⁺ and Ga³⁺ .
Mechanism of Action
The mechanism by which Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone exerts its effects is typically through interaction with specific molecular targets, such as enzymes or receptors. This interaction often involves:
Binding to Active Sites: : Inhibiting or activating enzymatic activity.
Modulation of Pathways: : Altering signaling pathways within cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, focusing on heterocyclic systems, substituents, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations :
In contrast, DTCPB uses a planar benzo[c][1,2,5]thiadiazole linked to arylamine for materials applications, prioritizing π-conjugation over flexibility.
Substituent Effects: The piperonyl group (common in the target compound and 13l) is associated with enhanced blood-brain barrier penetration and metabolic stability in pharmaceuticals . Oxadiazole vs.
Synthetic Complexity :
- The thiazepane ring in the target compound likely requires sophisticated cyclization steps, whereas thiazole (13l) and diazepane () derivatives utilize simpler heterocyclic formations .
Table 2: Inferred Pharmacological and Physical Properties
*Calculated based on analogous structures.
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, supported by data tables and relevant case studies.
1. Chemical Structure and Synthesis
The compound consists of several key structural components:
- Benzo[c][1,2,5]thiadiazole : Known for its electron-deficient properties, making it useful in various electronic applications.
- Benzo[d][1,3]dioxole : This moiety contributes to the compound's stability and reactivity.
- 1,4-Thiazepane : A heterocyclic ring that enhances biological activity.
The synthesis typically involves multi-step reactions including cyclization and functionalization processes. For instance, the synthesis of similar derivatives has been documented using methods like Suzuki-Miyaura coupling .
2.1 Anticancer Properties
Recent studies have highlighted the potential of benzo[c][1,2,5]thiadiazole derivatives as inhibitors of ALK5 (activin receptor-like kinase 5), which plays a crucial role in TGF-β signaling pathways involved in cancer progression. For example:
- Compound 14c demonstrated an IC50 of 0.008 μM against ALK5, significantly outperforming control compounds like LY-2157299 .
Table 1: Comparison of ALK5 Inhibitory Activity
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| 14c | 0.008 | High |
| LY-2157299 | 0.129 | Moderate |
| EW-7197 | 0.014 | Moderate |
The mechanism by which benzo[c][1,2,5]thiadiazole derivatives exert their effects involves:
- Inhibition of TGF-β-induced Smad signaling pathways.
- Reduction in cell motility in various cancer cell lines (e.g., SPC-A1 and HepG2) through wound healing assays .
3. Pharmacokinetics and ADMET Properties
The pharmacokinetic profile of these compounds indicates favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics. For instance:
4.1 Study on Thiadiazole Derivatives
A study focusing on thiadiazole derivatives revealed their broad spectrum of biological activities including antimicrobial and anticancer effects. The research emphasized the importance of structural modifications to enhance efficacy .
4.2 Synthesis and Evaluation
Research conducted on the synthesis and biological evaluation of various benzothiadiazole derivatives demonstrated their potential as multi-target ligands in treating complex diseases . This underscores the versatility of benzo[c][1,2,5]thiadiazole-containing compounds in drug design.
Q & A
Q. What synthetic strategies are effective for constructing the 1,4-thiazepane core in this compound?
The 1,4-thiazepane ring is typically synthesized via cyclization of precursors such as 1,4-diamines or thioethers. For example, refluxing 7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepane precursors with formaldehyde and ammonium chloride under acidic conditions (e.g., HCl) promotes ring closure. Solvent choice (e.g., DMF) and temperature optimization (80–100°C) significantly impact yield and purity .
Q. Which spectroscopic methods are most reliable for structural confirmation?
- 1H/13C NMR : Essential for verifying connectivity of the thiadiazole, thiazepane, and benzodioxole moieties. Key signals include aromatic protons (δ 6.8–7.5 ppm) and ketone carbonyl (δ ~190 ppm).
- HRMS : Confirms molecular weight (e.g., [M+H]+ ion).
- X-ray crystallography : SHELX software is widely used for resolving absolute configuration and crystal packing effects .
Q. How can reaction yields be improved during the coupling of the thiadiazole and thiazepane units?
Optimize coupling agents (e.g., EDCI or DCC) in anhydrous DMF under nitrogen. Catalytic DMAP (4-dimethylaminopyridine) enhances acylation efficiency. Monitor progress via TLC (silica gel, ethyl acetate/hexane) and purify using column chromatography. Typical yields range from 65–85% depending on steric hindrance .
Advanced Research Questions
Q. How should researchers resolve discrepancies between theoretical and observed NMR data?
Discrepancies may arise from dynamic effects (e.g., tautomerism) or solvent interactions. Use 2D NMR (COSY, HSQC) to confirm connectivity. Computational NMR prediction tools (e.g., DFT calculations) can model alternative conformers. Cross-validate with X-ray data to resolve ambiguities .
Q. What bioactivity evaluation methods are applicable, based on structural analogs?
- Enzyme inhibition : Acetylcholinesterase assays (Ellman’s method) are suitable for thiadiazole derivatives.
- Antimicrobial testing : Determine minimum inhibitory concentrations (MIC) via broth microdilution against Gram-positive/negative strains (e.g., S. aureus, E. coli).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Ensure compound purity (>95% by HPLC) before testing .
Q. How do electronic effects of substituents influence reactivity and stability?
- Hammett studies : Introduce electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups on the benzodioxole ring. Monitor reaction kinetics via UV-Vis or stopped-flow NMR.
- DFT calculations : Predict charge distribution and transition-state energetics. Substituents at the 5-position of benzodioxole significantly alter electrophilicity of the methanone group .
Data Contradiction and Optimization
Q. How can conflicting crystallographic and spectroscopic data be reconciled?
- Scenario : Discrepancies in bond lengths/angles between X-ray and computational models.
- Resolution : Refine X-ray data using SHELXL (rigid-bond restraint). Compare with gas-phase DFT-optimized structures to account for crystal packing effects. Re-examine NMR data for dynamic exchange broadening .
Q. What strategies mitigate low yields in multi-step syntheses?
- Stepwise optimization : Isolate intermediates after each step (e.g., thiourea formation, cyclization).
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Catalysis : Use Pd(OAc)2 for Suzuki-Miyaura couplings or TEMPO for oxidations. Documented yields for similar compounds reach 70–90% after optimization .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Thiazepane Synthesis
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | NH4Cl, HCHO, DMF, 90°C | 60–75% | |
| Acylation | EDCI, DMAP, DMF, RT | 70–85% | |
| Purification | SiO2 chromatography (EtOAc/Hexane) | >95% purity |
Q. Table 2: Antimicrobial MIC Data for Structural Analogs
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| Analog A | 12 | 8 |
| Analog B | 19 | 5 |
| Analog C | 11 | 7 |
| Data adapted from thiadiazole-thiazepane derivatives . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
